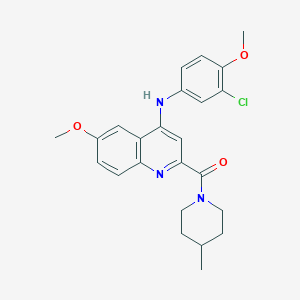

N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)-6-methoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-15-8-10-28(11-9-15)24(29)22-14-21(18-13-17(30-2)5-6-20(18)27-22)26-16-4-7-23(31-3)19(25)12-16/h4-7,12-15H,8-11H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQPGCQAHYZKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)OC)C(=C2)NC4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-methoxyaniline, 6-methoxyquinoline, and 4-methylpiperidine. The synthetic route may involve:

Nitration and Reduction: Nitration of 3-chloro-4-methoxyaniline followed by reduction to obtain the corresponding amine.

Coupling Reaction: Coupling of the amine with 6-methoxyquinoline under specific conditions to form the quinoline derivative.

Acylation: Acylation of the quinoline derivative with 4-methylpiperidine-1-carbonyl chloride to obtain the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Quinoline Core Formation

-

Carbocyclization : Acetylenic intermediates undergo Pd-mediated cyclization to form substituted quinolines (Scheme 14 in ). Electron-withdrawing substituents on the aryl group enhance regioselectivity (60–75% yields) .

Piperidine-Carbonyl Installation

-

The 4-methylpiperidine-1-carbonyl group is introduced via amide coupling. This bond is susceptible to acid- or base-catalyzed hydrolysis , cleaving to yield 4-methylpiperidine and a carboxylic acid derivative under extreme pH conditions.

Chloro-Methoxyphenyl Group

-

Demethylation : The methoxy group can be cleaved using reagents like BBr₃ or HI to form a phenolic derivative.

Quinoline Methoxy Group

-

Electrophilic Substitution : The 6-methoxy group directs electrophilic attack (e.g., nitration, sulfonation) to the 5- or 7-position of the quinoline ring.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments, with degradation pathways including:

| Degradation Pathway | Conditions | Products | Reference |

|---|---|---|---|

| Amide hydrolysis | pH < 3 or pH > 10, 37°C | 4-Methylpiperidine + quinolin-4-amine acid | |

| Oxidative demethylation | Cytochrome P450 enzymes | Catechol derivative | |

| Photodegradation | UV light (λ = 254 nm) | Chloride elimination products |

Pd-Catalyzed Cross-Coupling

The quinoline core participates in Suzuki-Miyaura and Buchwald-Hartwig reactions. For example:

textQuinoline-Br + Ar-B(OH)₂ → Quinoline-Ar (yield: 70–85%) [2]

Reductive Amination

The 4-amine group reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines (e.g., Scheme 13 in ).

Comparative Reactivity Data

Reactions of structurally related compounds provide insights:

Mechanistic Considerations

-

Amide Hydrolysis : Proceeds via a tetrahedral intermediate under acidic conditions, with protonation of the carbonyl oxygen enhancing electrophilicity.

-

Pd-Catalyzed Coupling : Oxidative addition of aryl halides to Pd(0) initiates the catalytic cycle, followed by transmetallation and reductive elimination .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine exhibit significant antiviral properties. For instance, studies on N-Heterocycles have shown promising results against viruses like HIV, with certain derivatives demonstrating effective inhibition at low concentrations. The compound's structure allows for interaction with viral enzymes, potentially hindering their replication processes .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. A review of Mannich bases, which include similar structural motifs, highlighted their cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These compounds often show enhanced potency compared to standard chemotherapeutics like 5-fluorouracil, suggesting that this compound could be a valuable candidate in cancer therapy .

Neurological Applications

Given the presence of a piperidine moiety in its structure, this compound may also have applications in treating neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier and exert effects on neurotransmitter systems. Research into similar compounds has shown potential in modulating dopaminergic and serotonergic pathways, which could be beneficial in conditions such as depression or schizophrenia .

Pharmacological Studies

Pharmacological studies have demonstrated that the compound can act as a potent inhibitor of specific enzymes related to disease processes. For example, quinoline derivatives are often explored for their ability to inhibit kinases involved in cancer progression. The unique structural features of this compound may enhance its binding affinity and selectivity towards these targets, leading to improved therapeutic outcomes .

Synthesis and Derivative Development

The synthesis of this compound can serve as a platform for developing novel derivatives with tailored pharmacological profiles. Research has shown that modifying substituents on the quinoline backbone can significantly alter biological activity, allowing for the design of compounds with enhanced efficacy and reduced side effects .

Table: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Impact on Properties

Position 2 Modifications: The target compound’s 4-methylpiperidine-1-carbonyl group introduces a rigid, lipophilic structure compared to 13v’s morpholinosulfonyl (polar sulfonamide) . This may reduce aqueous solubility but improve membrane permeability.

Position 4 Aryl Groups :

- The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (MeO) better than Compound 7 ’s 3-chloro-4-fluorophenyl, which may exhibit stronger electronegativity .

Synthetic Yields :

- Analogs like 13v and 9a were synthesized via general procedure C with moderate yields (45–75%), suggesting the target compound may follow similar pathways .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C20H24ClN3O3

- Molecular Weight : 393.87 g/mol

Structural Features

The compound features:

- A quinoline core , which is known for its diverse biological activities.

- A piperidine moiety , which contributes to its pharmacological properties.

- Substituents including chloro and methoxy groups that may enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the piperidin-4-one class. For instance, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one have shown significant cytotoxic effects against various cancer cell lines, including those from myeloma, leukemia, and natural killer T-cell lymphoma .

The proposed mechanism involves:

- Induction of Apoptosis : Compounds have been shown to increase the expression of apoptosis-related genes such as p53 and Bax, leading to programmed cell death in cancer cells .

- Inhibition of Tumor Growth : Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in cancer cell proliferation .

Case Studies and Research Findings

| Study | Compound Tested | Cell Lines | Key Findings |

|---|---|---|---|

| Study 1 | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Myeloma | Significant reduction in cell viability and increased apoptosis markers. |

| Study 2 | 3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | Leukemia | Enhanced mRNA expression of p53 and Bax; effective binding to target proteins. |

| Study 3 | This compound | NKTL | Demonstrated cytotoxicity; potential as a therapeutic candidate. |

Pharmacokinetics and Drug-Like Properties

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been performed to assess the pharmacokinetic profiles of related compounds. These analyses suggest favorable properties for drug development, including:

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound requires multi-step organic transformations. Key steps include:

- Quinoline Core Formation : Utilize Buchwald-Hartwig amination or Ullmann coupling to introduce the 3-chloro-4-methoxyphenyl group to the quinoline scaffold .

- Piperidine Carbonylation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methylpiperidine-1-carbonyl moiety to the quinoline’s 2-position. Optimize solvent choice (e.g., DMF or dichloromethane) and reaction time to minimize side reactions .

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can NMR spectroscopy and HPLC-MS be applied to confirm structural identity and purity?

Answer:

- 1H/13C NMR : Analyze chemical shifts for diagnostic signals:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients. Monitor for [M+H]+ ions (e.g., m/z ~500–600) and retention times consistent with analogs .

Basic: What methodologies assess solubility and stability for in vitro assays?

Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy or LC-MS .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition by HPLC. Adjust formulations (e.g., cyclodextrin inclusion complexes) if instability is observed .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Piperidine Modifications : Replace 4-methylpiperidine with bulkier groups (e.g., adamantyl) to enhance target binding. Compare IC50 values in enzyme inhibition assays .

- Methoxy Position : Evaluate the impact of 6-methoxy vs. 7-methoxy substitution on cellular permeability using Caco-2 monolayer assays .

- Quinoline Scaffold : Test truncated analogs (e.g., without the piperidine group) to isolate pharmacophoric contributions .

Advanced: What crystallographic techniques resolve the compound’s 3D structure, and how do they inform pharmacophore modeling?

Answer:

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/diethyl ether). Resolve the structure to <1.8 Å resolution to identify hydrogen-bonding interactions (e.g., quinoline N with target residues) .

- Pharmacophore Mapping : Use software (e.g., Schrödinger Phase) to align the crystal structure with target binding pockets, highlighting hydrophobic (piperidine methyl) and hydrogen-bond acceptor (quinoline N) features .

Advanced: How can contradictory biological activity data across assays be systematically addressed?

Answer:

- Assay Validation : Compare results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to rule out off-target effects .

- Metabolite Screening : Use LC-MS to identify active metabolites in cell-based systems that may explain discrepancies .

- Structural Dynamics : Apply molecular dynamics simulations to assess conformational flexibility under different assay conditions (e.g., pH, co-solvents) .

Advanced: What computational approaches predict the compound’s ADMET properties?

Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP (target ~3.5), CYP450 inhibition, and blood-brain barrier permeability .

- MD Simulations : Run 100-ns trajectories to assess membrane partitioning and stability of the piperidine-carbonyl group in lipid bilayers .

Advanced: How does the 4-methylpiperidine-1-carbonyl group influence target selectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.